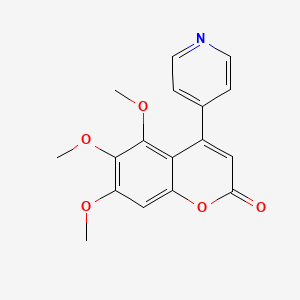
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin is a synthetic organic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a pyridyl group and methoxy substituents enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
准备方法
The synthesis of 4-(4-Pyridyl)-5,6,7-trimethoxycoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridinecarboxaldehyde and 5,6,7-trimethoxycoumarin.
Condensation Reaction: The key step involves a condensation reaction between 4-pyridinecarboxaldehyde and 5,6,7-trimethoxycoumarin in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to achieve higher yields and cost-effectiveness.
化学反应分析
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyridyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Pyridyl)-5,6,7-trimethoxycoumarin involves its interaction with specific molecular targets and pathways. The pyridyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. The methoxy groups contribute to its solubility and stability, further enhancing its biological activity.
相似化合物的比较
4-(4-Pyridyl)-5,6,7-trimethoxycoumarin can be compared with other similar compounds, such as:
4-(4-Pyridyl)coumarin: Lacks the methoxy substituents, resulting in different chemical and biological properties.
5,6,7-Trimethoxycoumarin: Lacks the pyridyl group, leading to reduced binding affinity and biological activity.
4-(4-Pyridyl)-7-methoxycoumarin: Contains fewer methoxy groups, affecting its solubility and stability.
属性
分子式 |
C17H15NO5 |
|---|---|
分子量 |
313.30 g/mol |
IUPAC 名称 |
5,6,7-trimethoxy-4-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C17H15NO5/c1-20-13-9-12-15(17(22-3)16(13)21-2)11(8-14(19)23-12)10-4-6-18-7-5-10/h4-9H,1-3H3 |
InChI 键 |
GWPTVCTXLFTTPC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=CC(=O)OC2=C1)C3=CC=NC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


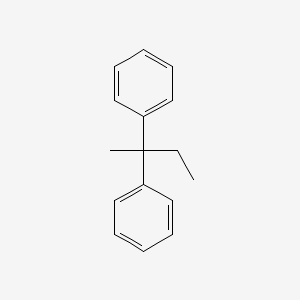

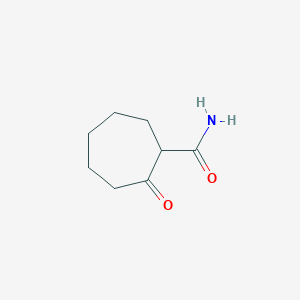
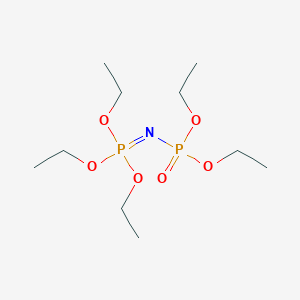
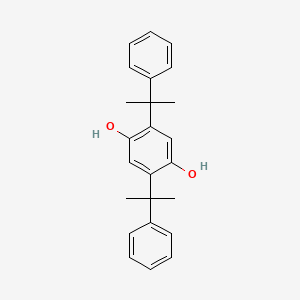
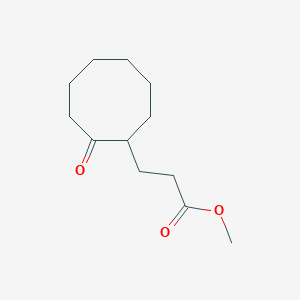
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)


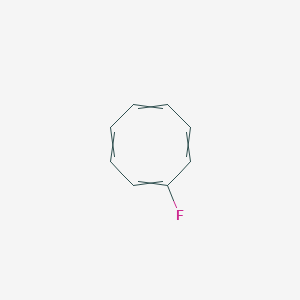


![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
